4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
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Overview
Description
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound that features a thiazinane ring, a benzoic acid moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID typically involves multiple steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the thiazinane ring.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the thiazinane ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with different substituents on the chlorophenyl group.
Scientific Research Applications
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- 4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-ETHYLAMIDE
Uniqueness
4-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O4S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C19H16ClN3O4S/c1-23-16(24)10-15(28-19(23)22-14-8-4-12(20)5-9-14)17(25)21-13-6-2-11(3-7-13)18(26)27/h2-9,15H,10H2,1H3,(H,21,25)(H,26,27) |
InChI Key |
PDSBAMZVDLWTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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